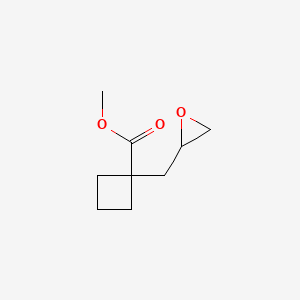

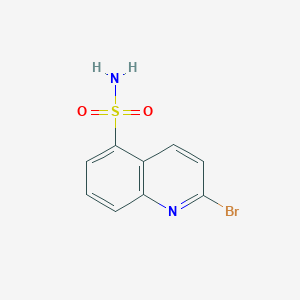

![molecular formula C16H14Cl2N4S B2871817 4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 796067-57-7](/img/structure/B2871817.png)

4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule that contains multiple functional groups, including a triazole ring and thiol group. It also contains dichlorophenyl and dimethylaminophenyl groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving the formation of the triazole ring and subsequent functionalization .Molecular Structure Analysis

The molecular structure of this compound likely involves a 1,2,4-triazole ring substituted with a thiol group and two phenyl rings, one of which is dichlorinated and the other contains a dimethylamino group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing dichlorophenyl group. The thiol group could also participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

Research indicates that compounds embodying a dimethylamino group, similar in structure to the compound of interest, are synthesized as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes due to their fluorescence-environment dependence, long emission wavelength, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Antibacterial Activity

The synthesis and evaluation of new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown significant antibacterial activity. This underscores the compound's potential in contributing to the development of new antibacterial agents, highlighting its importance in addressing the growing concern of bacterial resistance (Ghattas et al., 2016).

Electrochemical Behavior

An electrochemical study on thiotriazoles, closely related to the compound , explores their electrooxidation in aqueous-alcoholic media. Such studies provide insights into the electrochemical properties of these compounds, which can be critical for applications in electrochemistry and materials science (Fotouhi et al., 2002).

Nonlinear Optical Absorption

Research into novel chalcone derivative compounds, which share functional groups with the compound of interest, has revealed their potential for applications in optical devices due to distinct nonlinear optical absorption properties. This includes a switch from saturable absorption to reverse saturable absorption with the increase of excitation intensity, suggesting their utility in optical limiters (Rahulan et al., 2014).

Corrosion Inhibition

Studies have also demonstrated the compound's relevance in corrosion inhibition, particularly for metals in acidic mediums. The relationship between molecular structures and inhibition efficiencies has been explored, providing a basis for designing effective corrosion inhibitors (Gece & Bilgiç, 2012).

Supramolecular Synthons

Investigations into 1,2,4-triazole-3-thione compounds, akin to the compound in focus, have elucidated their crystal structures and energetic features. Such research contributes to the understanding of supramolecular interactions and synthons, essential for material science and drug design (Saeed et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4S/c1-21(2)11-5-3-4-10(8-11)15-19-20-16(23)22(15)12-6-7-13(17)14(18)9-12/h3-9H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTQKCIUUNWCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

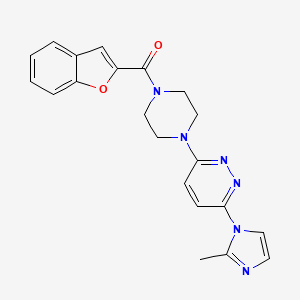

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)

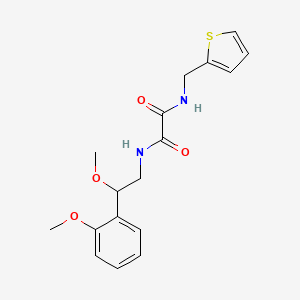

![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)

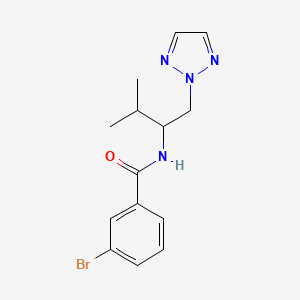

![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)

![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)

![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)

![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)